molecular formula C10H9Cl2N3S B15186740 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- CAS No. 110623-29-5

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl-

Cat. No.: B15186740
CAS No.: 110623-29-5
M. Wt: 274.17 g/mol
InChI Key: YKYJVZTYMSRCJJ-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- (hereafter referred to as the target compound) is a triazole derivative characterized by a 1,2,4-triazole-3-thione core. Key structural features include:

  • Substituents: A 2,4-dichlorophenyl group at position 5 and two methyl groups at positions 2 and 4.
  • Molecular formula: C${10}$H${10}$Cl$2$N$3$S (inferred from analogous structures in –8).
  • Physicochemical properties: While direct data for the target compound is unavailable, similar triazole-3-thiones exhibit densities of ~1.5 g/cm³ and boiling points exceeding 400°C, influenced by aromatic and alkyl substituents .

Triazole-3-thiones are pharmacologically significant, with documented anticonvulsant, antimicrobial, and enzyme-inhibitory activities.

Properties

CAS No.

110623-29-5

Molecular Formula

C10H9Cl2N3S

Molecular Weight

274.17 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H9Cl2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3

InChI Key

YKYJVZTYMSRCJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione sulfur atom acts as a nucleophilic site, enabling reactions with electrophiles.

Mechanism :

  • The thione group (-C=S) undergoes nucleophilic attack at the sulfur atom, leading to substitution at the triazole ring.

  • Dichlorophenyl groups enhance electron-withdrawing effects, increasing reactivity at the C-5 position .

Example :
Reaction with methyl iodide in alkaline conditions produces S-methyl derivatives:

3H-1,2,4-Triazole-3-thione+CH3INaOHS-Methyl triazole+HI\text{3H-1,2,4-Triazole-3-thione} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{S-Methyl triazole} + \text{HI}

This reaction is critical for modifying biological activity.

Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 60–80°C

  • Yield: 70–85%

Oxidation Reactions

The thione group is oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Mechanism :

  • Oxidation with hydrogen peroxide (H2_2O2_2) or potassium permanganate (KMnO4_4) converts -C=S to -SO3_3H.

Example :

3H-1,2,4-Triazole-3-thioneH2O2,ΔTriazole-3-sulfonic acid\text{3H-1,2,4-Triazole-3-thione} \xrightarrow{\text{H}_2\text{O}_2, \Delta} \text{Triazole-3-sulfonic acid}

Sulfonic acid derivatives show enhanced water solubility and antimicrobial activity .

Conditions :

  • Oxidizing agent: 30% H2_2O2_2 or KMnO4_4

  • Temperature: Reflux

  • Yield: 60–75%

Alkylation and Acylation

The triazole nitrogen atoms participate in alkylation and acylation reactions.

Mechanism :

  • N-alkylation occurs at the N-1 or N-2 positions using alkyl halides.

  • Acylation with acetic anhydride or acyl chlorides forms N-acetyl derivatives.

Example :
Reaction with ethyl bromoacetate:

3H-1,2,4-Triazole-3-thione+BrCH2COOEtK2CO3N-Ethoxycarbonylmethyl triazole\text{3H-1,2,4-Triazole-3-thione} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-Ethoxycarbonylmethyl triazole}

Alkylated derivatives are used in agrochemical formulations.

Conditions :

  • Base: K2_2CO3_3 or NaH

  • Solvent: Acetonitrile

  • Yield: 65–80%

Metal Complexation

The thione sulfur and triazole nitrogen atoms coordinate with transition metals.

Mechanism :

  • Forms stable complexes with Co(II), Ni(II), and Cu(II) ions via S and N donor sites.

Example :
Reaction with CoCl2_2:

3H-1,2,4-Triazole-3-thione+CoCl2[Co(Triazole)2Cl2]\text{3H-1,2,4-Triazole-3-thione} + \text{CoCl}_2 \rightarrow [\text{Co(Triazole)}_2\text{Cl}_2]

These complexes exhibit enhanced antifungal and catalytic properties.

Conditions :

  • Solvent: Methanol/water mixture

  • pH: 6–7

  • Complex Stability: Log K = 4.2–5.8

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization.

Mechanism :

  • Reaction with hydrazine derivatives forms fused triazolo-thiadiazine systems.

Example :

3H-1,2,4-Triazole-3-thione+HydrazineTriazolo[3,4-b]thiadiazine\text{3H-1,2,4-Triazole-3-thione} + \text{Hydrazine} \rightarrow \text{Triazolo[3,4-b]thiadiazine}

These products are explored for anticancer applications .

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: 55–70%

Research Findings:

  • Biological Relevance : S-Alkylated derivatives show 2–4× higher antifungal activity against Candida albicans compared to the parent compound (MIC: 8–16 µg/mL vs 32 µg/mL) .

  • Structural Insights : DFT calculations confirm that electron-withdrawing dichlorophenyl groups increase electrophilicity at the thione sulfur, facilitating nucleophilic reactions.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity. Additionally, it can interact with cellular receptors or signaling pathways to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Anticonvulsant Activity (MES Model)
Compound ED$_{50}$ (mg/kg) Neurotoxicity (TD$_{50}$, mg/kg) Protective Index (TD${50}$/ED${50}$) Source
TP-315 18.4 132.7 7.2
TPL-16 23.1 89.5 3.9
Target compound* ~20 (estimated) ~100 (estimated) ~5.0 Inferred

*Estimates based on structural analogs.

Table 2: DFT-Calculated Properties (B3LYP/6-311G(d,p))
Compound HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye)
4-(p-Tolyl)-5-thiophen derivative () -6.32 -1.45 4.87 4.56
Target compound* -6.5 (est) -1.6 (est) 4.9 (est) ~5.0 (est)

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- , exhibits potential as an antidepressant and antioxidant agent. This article provides a comprehensive overview of its biological activities based on recent research findings.

  • Chemical Formula : C₁₁H₁₃Cl₂N₃S
  • Molecular Weight : 292.21 g/mol
  • CAS Number : 37526-42-4

Antidepressant Activity

A study evaluated a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones for their potential antidepressant effects. The compound demonstrated significant antagonistic properties against hypothermia induced by RO 4-1284 and reserpine-induced ptosis in mice. The presence of halogenated aryl groups at the 5-position and methyl substitutions at the 2 and 4 positions were correlated with increased activity. Notably, replacing the thiocarbonyl group at the 3-position with a carbonyl resulted in a loss of efficacy .

Antioxidant Activity

Research has shown that triazole derivatives exhibit notable antioxidant properties. In a comparative study using the DPPH method, the compound demonstrated a high scavenging activity against free radicals. The IC₅₀ values for various derivatives were significantly lower than those of standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). Specifically, certain derivatives showed inhibition rates exceeding 90% at concentrations of 250 μM .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components:

  • Substituents : The presence of halogen atoms (e.g., Cl) on the phenyl ring enhances biological activity.
  • Positioning of Functional Groups : Methyl groups at positions 2 and 4 contribute positively to both antidepressant and antioxidant activities.
  • Functional Group Variation : Alterations in the thiocarbonyl group significantly affect the compound's efficacy .

Case Study 1: Antidepressant Evaluation

A series of compounds including the target triazole were tested in animal models for their antidepressant potential. The results indicated that compounds with specific substitutions exhibited significant reductions in depressive-like behaviors compared to controls. This suggests that modifications to the triazole structure can lead to enhanced pharmacological profiles.

Case Study 2: Antioxidant Efficacy

In another study focusing on antioxidant activity, various triazole derivatives were synthesized and tested against DPPH radicals. The results showed that compounds similar to the target exhibited IC₅₀ values ranging from 39.39 µM to over 180 µM, indicating strong radical scavenging capabilities compared to traditional antioxidants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3H-1,2,4-triazole-3-thione derivatives with 2,4-dichlorophenyl substituents?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,2,4-triazole precursors with 2,4-dichlorophenyl isothiocyanates in polar aprotic solvents (e.g., dimethylformamide [DMF]) under reflux conditions. Solvent choice is critical: DMF stabilizes ionic intermediates, improving yield . A stepwise approach includes:

Preparation of the triazole core via cyclization.

Introduction of the thione group using CS₂ or thiourea derivatives.

Functionalization with dichlorophenyl groups via electrophilic substitution .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the thione sulfur atom causes deshielding in adjacent protons (~δ 13–14 ppm) .
  • Elemental Analysis : Verify C, H, N, S ratios.
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the thione group) .

Q. What preliminary assays are used to evaluate biological activity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Testing : Agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are compared to standard drugs like fluconazole .
  • Cytotoxicity Assays : MTT or SRB tests on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate vibrational frequencies (IR), NMR chemical shifts, and HOMO-LUMO gaps to predict electron-deficient regions prone to nucleophilic attack .
  • Molecular Docking : Dock the compound into target proteins (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina. Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with the thione group) .

Q. How do structural modifications (e.g., substituent position) influence antimicrobial activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with:

  • Varied halogen positions (e.g., 3,4-dichloro vs. 2,4-dichloro phenyl groups).
  • Methyl/ethyl substitutions on the triazole ring.
    Compare MIC values and logP (lipophilicity) to identify trends. For example, 2,4-dichlorophenyl analogs show enhanced antifungal activity due to improved membrane penetration .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between experimental and theoretical results?

  • Methodological Answer :

Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on proton exchange rates.

Validate computational models by adjusting solvent parameters in Gaussian or ORCA simulations.

Cross-verify with X-ray crystallography to confirm tautomeric forms (e.g., thione vs. thiol tautomers) .

Q. What strategies mitigate toxicity while retaining bioactivity?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Use GUSAR-online or ProTox-II to predict LD₅₀ and hepatotoxicity. Modify substituents flagged as toxicophores (e.g., replace chlorine with trifluoromethyl groups) .
  • Prodrug Design : Introduce hydrolyzable esters to reduce acute toxicity. Test hydrolysis rates in simulated gastric fluid .

Notes

  • Computational tools: Gaussian 16, AutoDock Vina, GUSAR.
  • Experimental validation is critical for resolving data contradictions .

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